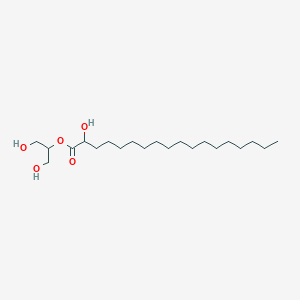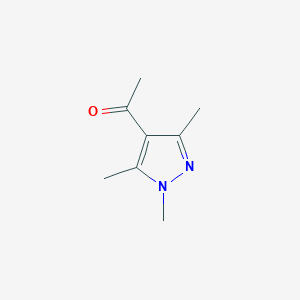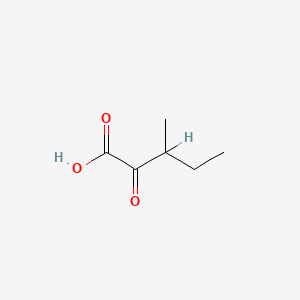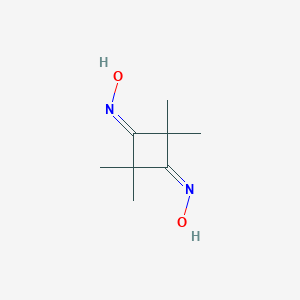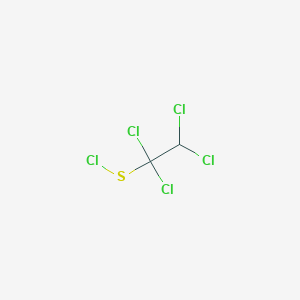![molecular formula C19H19NO B075583 Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- CAS No. 1485-92-3](/img/structure/B75583.png)
Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1',3',3'-trimethyl-6-hydroxy-spiro[2H-1-benzopyran-2,2'-indoline] and its derivatives involves conventional synthetic routes. Copolymerization with methyl methacrylate has been carried out in solvents like tetrahydrofuran or toluene using 2,2'-azobisisobutyronitrile as an initiator. These materials' structures have been investigated using various NMR spectroscopy techniques (Moniruzzaman, Fernando, & Bellamy, 2006).
Molecular Structure Analysis
The molecular structure of these spiropyran-based compounds exhibits complex configurations, as evidenced by the detailed assignments and interpretations from DEPT-135, HCCOSW, and COSY45 NMR experiments. This intricate structure is pivotal in understanding the compound's photochromic and chemical properties (Moniruzzaman, Fernando, & Bellamy, 2006).
Chemical Reactions and Properties
These compounds exhibit photoreversible color changes in organic solvents, a characteristic known as photochromism. For instance, derivatives like 1,3,3-trimethylspiro[indoline-2,2'-benzopyran]-8'-carboxylic acid show reverse photochromism in polar solvents, a phenomenon where the compound exhibits a deep color that is bleached by irradiation with visible or ultraviolet light, with the color reappearing thermally once the irradiation ceases (Shimizu, Kokado, & Inoue, 1969).
Physical Properties Analysis
The study of physical properties, such as photochromism, reveals the compound's behavior under UV light irradiation. These compounds transition between their spiro and merocyanine forms, a process influenced by the solvent used. The kinetics and thermodynamics of these transitions have been studied to understand the efficiency and stability of the photochromic effect (Holm, Rini, Nibbering, & Fidder, 2003).
Chemical Properties Analysis
The chemical properties, such as the reaction kinetics and mechanisms, highlight the compound's potential in various applications. The thermal isomerization rates, for example, provide insight into the stability and reactivity of the compound under different conditions. Understanding these properties is essential for potential applications in photoresponsive materials and molecular switches (Nishimura, Miyake, & Sueishi, 1989).
Wissenschaftliche Forschungsanwendungen
-
Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials
- Field : Chemistry
- Application Summary : Spiropyrans and spirooxazines have been used in the construction of composite systems based on FRET with fluorescent materials . These compounds undergo transformations between different forms (SP, MC, MCH) when treated with various stimuli, leading to a color change . This property has been exploited in the development of novel, multifunctional materials .
- Methods of Application : The transformations are induced by different stimuli such as light, acids and bases, solvents, metal ions, temperature, redox potential, etc . The MC form of these compounds can give complexes with various inorganic particles, biological molecules, and organic chemicals .
- Results or Outcomes : The reversible physicochemical property changes under proper stimuli provide more advantages compared with other photochromic compounds . These compounds have potential applications in sensing, probing, and a variety of optical elements .
-
Photovoltaics
- Field : Physics
- Application Summary : Spiro molecules encompassing cyclopentane, cyclohexane, and cycloheptane frameworks have diverse applications in the field of photovoltaics .
- Methods of Application : The synthetic methodologies utilized to create these spiro molecules are comprehensively summarized .
- Results or Outcomes : The details of the results or outcomes obtained in this field are not specified in the source .
Eigenschaften
IUPAC Name |
1',3',3'-trimethylspiro[chromene-2,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-18(2)15-9-5-6-10-16(15)20(3)19(18)13-12-14-8-4-7-11-17(14)21-19/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTCZDFGLUDUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=CC=CC=C4O3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883683 | |
| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |
CAS RN |
1485-92-3 | |
| Record name | 1,3,3-Trimethylindolinobenzospiropyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1485-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trimethylindolinobenzospiropyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1485-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



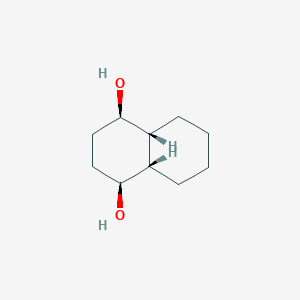
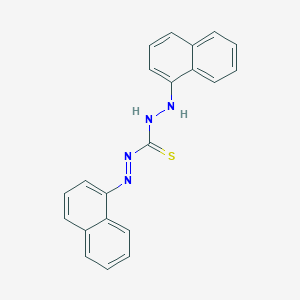
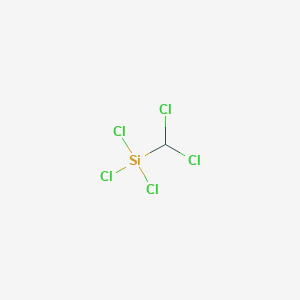
![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)
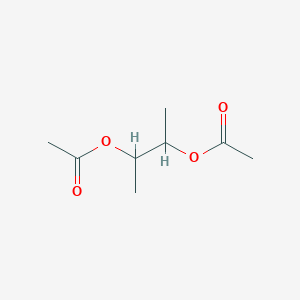
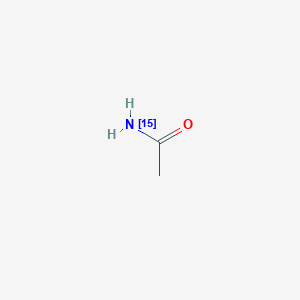
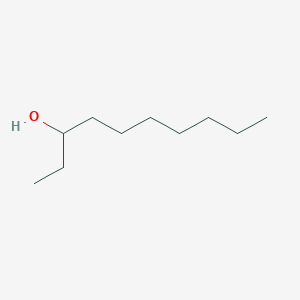
![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)
